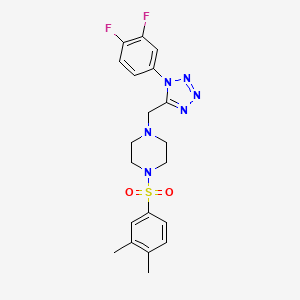

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine

Description

Properties

IUPAC Name |

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-(3,4-dimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N6O2S/c1-14-3-5-17(11-15(14)2)31(29,30)27-9-7-26(8-10-27)13-20-23-24-25-28(20)16-4-6-18(21)19(22)12-16/h3-6,11-12H,7-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBNAQIJUZDDED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a synthetic molecule that has garnered interest for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 382.39 g/mol. The structure features a piperazine core substituted with a tetrazole ring and sulfonyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The tetrazole ring mimics natural substrates, allowing it to bind effectively to active sites on target proteins. This binding can lead to the modulation of enzymatic activity, either inhibiting or activating specific biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Interaction : It can interact with neurotransmitter receptors, influencing signaling pathways related to pain perception and inflammation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antinociceptive Effects : Studies have shown that derivatives similar to this compound possess analgesic properties. For instance, compounds with piperazine moieties have been noted for their ability to reduce pain in animal models by modulating the endocannabinoid system through fatty acid amide hydrolase (FAAH) inhibition .

- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds structurally related to piperazine have shown significant activity against human cancer cell lines, suggesting potential as anticancer agents .

- Antimicrobial Properties : The presence of the difluorophenyl group may enhance the compound's stability and bioavailability, contributing to its antimicrobial efficacy against certain pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- A study on piperazine derivatives indicated that modifications in the substituents significantly affected their potency against cancer cell lines such as HT-29 and TK-10 .

- Another research highlighted the antichagasic activity of related tetrazole derivatives, suggesting that structural similarities might confer similar therapeutic benefits .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antibiotic agent against resistant bacterial strains. The unique combination of a tetrazole ring and a sulfonamide structure may enhance its biological activity.

Mechanism of Action :

The compound is believed to interact with specific molecular targets within bacterial cells, disrupting their function and leading to cell death. This dual mechanism enhances its efficacy against resistant strains.

Case Study :

In a study evaluating various tetrazole derivatives, it was found that certain compounds exhibited minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains, indicating strong antibacterial properties.

| Compound | MIC (µg/mL) |

|---|---|

| Compound A | 0.25 |

| Compound B | 0.5 |

| Compound C | 2.0 |

Anticancer Activity

The compound has also shown promise in anticancer research. Its structural features are linked to significant antiproliferative effects against various cancer cell lines.

Mechanisms of Action :

- Induction of Apoptosis : The compound triggers apoptosis through caspase activation.

- Necroptosis : At higher concentrations, it can induce necroptotic cell death.

Case Study :

A specific study on similar compounds demonstrated strong antiproliferative effects against human bladder cancer cells (T24). One derivative showed an IC50 value of 4.58 ± 0.24 μM, indicating significant potency.

| Compound | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |

|---|---|---|---|

| Derivative A | 9.18 ± 0.34 | 4.58 ± 0.24 | 3.55 ± 0.13 |

Comparison with Similar Compounds

1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine ()

- Differences : Replaces 3,4-difluorophenyl with 4-methoxyphenyl (electron-donating group) and 3,4-dimethylphenylsulfonyl with methylsulfonyl.

1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine ()

- Differences : Features a 4-fluorobenzyl group instead of 3,4-difluorophenyl and a 4-methylphenylsulfonyl group.

- Implications : The benzyl linker introduces flexibility, which may affect conformational binding. Fluorine at the para position may offer less steric hindrance than 3,4-difluorophenyl .

Analogues with Sulfonylpiperazine Moieties

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-difluorophenyl)sulfonylpiperazine ()

- Differences : Retains the 3,4-difluorophenylsulfonyl group but replaces the tetrazole-methyl with a benzodioxolylmethyl group.

1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine ()

- Differences : Substitutes tetrazole with a thiadiazole ring and sulfonyl group with a 4-fluorophenyl.

- Implications : Thiadiazole’s higher electronegativity may alter solubility and target selectivity compared to tetrazole .

Functional Comparisons

- Antiproliferative Activity : Compounds like those in exhibit IC₅₀ values in the micromolar range against cancer cell lines. The target compound’s 3,4-dimethylphenylsulfonyl group may enhance hydrophobic interactions in enzyme active sites compared to simpler sulfonamides .

- Fungicidal Activity : highlights that 3,4-dimethylphenyl-substituted semicarbazides (e.g., compound 4l) show ~45% inhibition against Pyricularia oryzae. This suggests the dimethyl group in the target compound could contribute to antifungal properties if similarly evaluated .

Table 1: Structural and Functional Comparison of Analogous Compounds

| Compound Name | Key Substituents | Pharmacological Notes | Reference |

|---|---|---|---|

| Target Compound | 3,4-Difluorophenyl (tetrazole), 3,4-dimethylphenyl (sulfonyl) | Hypothesized enhanced binding and stability | |

| 1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine | 4-Methoxyphenyl (tetrazole), methylsulfonyl | Reduced metabolic stability vs. fluorine | |

| 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine | 4-Fluorobenzyl (tetrazole), 4-methylphenyl | Flexible linker may alter conformation | |

| 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-difluorophenyl)sulfonylpiperazine | Benzodioxolylmethyl, 3,4-difluorophenylsulfonyl | Enhanced π-π stacking potential | |

| 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine | Thiadiazole, 4-fluorophenyl | Higher electronegativity, solubility concerns |

Preparation Methods

Ugi Tetrazole Multicomponent Reaction

The tetrazole ring is constructed via a modified Ugi-azide four-component reaction (Ugi-4CR):

- Reactants :

- 3,4-Difluoroaniline (1.0 equiv)

- Formaldehyde (1.2 equiv)

- tert-Butyl isocyanide (1.1 equiv)

- Trimethylsilyl azide (1.5 equiv)

The reaction proceeds through imine formation, followed by [3+2] cycloaddition to generate the tetrazole core. Subsequent acidic hydrolysis (HCl/THF, 50°C, 2 h) removes the trityl protecting group.

Functionalization of Piperazine

Sulfonylation at the 4-Position

Piperazine reacts with 3,4-dimethylbenzenesulfonyl chloride under Schotten-Baumann conditions:

- Reactants :

- Piperazine (1.0 equiv)

- 3,4-Dimethylbenzenesulfonyl chloride (1.05 equiv)

- Conditions :

Selective mono-sulfonylation is achieved through controlled stoichiometry and temperature. The product is purified via crystallization from methanol/water (7:3 v/v).

Coupling of Tetrazole and Piperazine Moieties

Reductive Amination Strategy

The tetrazole aldehyde (Intermediate A) is coupled to the sulfonylated piperazine (Intermediate B) via reductive amination:

Reactants :

- 1-(3,4-Difluorophenyl)-1H-tetrazole-5-carbaldehyde (1.0 equiv)

- 4-((3,4-Dimethylphenyl)sulfonyl)piperazine (1.1 equiv)

Conditions :

The reaction proceeds through imine formation followed by borohydride reduction. Excess piperazine ensures complete conversion of the aldehyde.

Alternative Synthetic Pathways

Transition Metal-Free Alkylation

A patent-described method employs LiHMDS-mediated coupling:

- Reactants :

- 4-((3,4-Dimethylphenyl)sulfonyl)piperazine (1.0 equiv)

- 5-(Chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole (1.2 equiv)

- Conditions :

This single-step method avoids transition metal catalysts, simplifying purification. The product is isolated as a hydrochloride salt via C18 reverse-phase chromatography.

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Methods

| Parameter | Ugi/Reductive Amination | Direct Alkylation |

|---|---|---|

| Total Steps | 3 | 1 |

| Overall Yield | 42–46% | 71% |

| Purification Complexity | Moderate | Low |

| Scalability | Limited by 4CR efficiency | >100 g demonstrated |

The transition metal-free alkylation method offers superior yields and scalability for industrial applications, while the Ugi approach provides greater flexibility for structural diversification.

Challenges and Optimization Strategies

Tetrazole Stability :

The 1H-tetrazole tautomer predominates in solution but requires anhydrous conditions during synthesis to prevent decomposition.Piperazine Basicity :

Excess base (LiHMDS) is critical for efficient N-alkylation, but must be carefully quenched with dilute HCl to avoid over-acidification.Sulfonyl Chloride Reactivity : Use of freshly distilled 3,4-dimethylbenzenesulfonyl chloride improves coupling efficiency by minimizing hydrolysis side reactions.

Q & A

Q. What are the optimal synthetic routes for 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine, and how can reaction conditions be controlled to improve yield?

Methodological Answer: Synthesis typically involves sequential alkylation and sulfonylation steps. For example:

Tetrazole Formation: React 3,4-difluoroaniline with sodium nitrite and azide sources under acidic conditions to generate the tetrazole core .

Piperazine Functionalization: Perform N-alkylation of piperazine with the tetrazole-containing intermediate, using catalysts like KI and solvents such as DMF at 60–80°C .

Sulfonylation: Introduce the 3,4-dimethylphenylsulfonyl group via nucleophilic substitution, maintaining anhydrous conditions to avoid hydrolysis .

Key Controls: Monitor pH (6–7 for alkylation), use inert atmospheres, and optimize reaction time via TLC/HPLC . Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Q. What analytical techniques are critical for characterizing intermediates and final products?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of tetrazole substitution and sulfonyl group attachment. For example, the sulfonyl group shows distinct downfield shifts (~3.5 ppm for adjacent protons) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]+ for C₂₁H₂₂F₂N₆O₂S: 484.14) .

- HPLC-PDA: Assesses purity (>98%) and detects residual solvents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorophenyl and sulfonyl substituents on biological activity?

Methodological Answer:

- Variation of Substituents: Syntize analogs with (a) monofluoro vs. difluoro phenyl groups and (b) sulfonyl groups bearing methyl, nitro, or methoxy substituents .

- Biological Assays: Test analogs against target enzymes (e.g., kinases or GPCRs) using fluorescence polarization or radioligand binding assays .

- Computational Modeling: Perform docking studies (AutoDock Vina) to correlate substituent electronic effects (Hammett σ values) with binding affinity .

Data Interpretation: Compare IC₅₀ values; e.g., 3,4-difluoro substitution may enhance hydrophobic interactions, while bulky sulfonyl groups could reduce solubility .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

- Solubility Profiling: Use shake-flask method in buffers (pH 1.2–7.4) and DMSO. Note discrepancies due to polymorphic forms (e.g., amorphous vs. crystalline) .

- Stability Studies: Conduct forced degradation (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions may hydrolyze the sulfonamide bond, requiring lyophilization for long-term storage .

- Cross-Validation: Compare data with structurally similar compounds (e.g., 1-(3,4-dimethylbenzenesulfonyl)piperazine derivatives) to identify trends .

Q. How can computational methods predict metabolic pathways and potential toxicity?

Methodological Answer:

- Metabolite Prediction: Use software like Schrödinger’s MetaSite to identify likely Phase I (oxidation at piperazine) and Phase II (glucuronidation of tetrazole) metabolites .

- Toxicity Screening: Employ in silico tools (e.g., ProTox-II) to assess hepatotoxicity risks. Key alerts: sulfonamide-related hypersensitivity (common in 5% of derivatives) .

- Experimental Validation: Perform microsomal incubation (human liver microsomes) with LC-MS/MS to confirm predicted metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.